REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH3:6][O:7][C:8](=[O:20])[C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH:16]=[O:17])=[C:11]([O:18][CH3:19])[CH:10]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>C(OCC)(=O)C.O.CN(C=O)C>[CH3:6][O:7][C:8](=[O:20])[C:9]1[CH:14]=[CH:13][C:12]([N:15]([CH:16]=[O:17])[CH2:2][C:3](=[O:5])[CH3:4])=[C:11]([O:18][CH3:19])[CH:10]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
84.5 mL
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Type
|
reactant
|
Smiles
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ClCC(C)=O
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Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC(=C(C=C1)NC=O)OC)=O
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Name
|
cesium carbonate
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Quantity
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346 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
497 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
Cesium carbonate
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Quantity
|
173 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was agitated for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was agitated at room temperature for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the organic layer was partitioned
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Type
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ADDITION
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Details
|
Ethyl acetate was added to the aqueous layer
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Type
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CUSTOM
|
Details
|
the organic layer was partitioned
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Type
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WASH
|
Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline solution in this order, and the obtained organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with toluene
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Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Tert-butylmethyl ether and heptane were added to the resulted residue
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Type
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CUSTOM
|
Details
|
the deposited solids were separated
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Type
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FILTRATION
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Details
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by filtering
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Type
|
WASH
|
Details
|
washed with a 50% heptane solution of tert-butylmethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)N(CC(C)=O)C=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |